3-(Trideuteriomethyl)benzaldehyde
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Overview
Description
3-(Trideuteriomethyl)benzaldehyde is a deuterated analog of benzaldehyde, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)benzaldehyde can be achieved through a multi-step process. One common method involves the deuteration of toluene to produce trideuteriomethylbenzene, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of deuterium gas and a catalyst for the deuteration step, and a formylation reagent such as dichloromethyl methyl ether in the presence of a Lewis acid for the formylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling deuterium gas and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Trideuteriomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Trideuteriomethyl)benzoic acid.
Reduction: 3-(Trideuteriomethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Trideuteriomethyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In metabolic studies to investigate the fate of deuterated compounds in biological systems.
Medicine: As a reference standard in mass spectrometry for the quantification of related compounds.
Industry: In the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-(Trideuteriomethyl)benzaldehyde is primarily related to its role as a labeled compound in research. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, allowing researchers to track the compound and its derivatives in complex systems. This isotopic labeling helps in elucidating reaction mechanisms, metabolic pathways, and the behavior of related compounds.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The non-deuterated analog, commonly used in organic synthesis and as a flavoring agent.
3-Methylbenzaldehyde: Similar structure but with hydrogen atoms instead of deuterium in the methyl group.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trideuteriomethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness
3-(Trideuteriomethyl)benzaldehyde is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in studies involving reaction mechanisms, metabolic pathways, and the behavior of related compounds. This makes it a valuable tool in both academic and industrial research settings.
Properties
IUPAC Name |
3-(trideuteriomethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYEQOVUDKZNU-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111870-53-2 |
Source
|
Record name | 3-(2H3)methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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